

# In-Depth Technical Guide: (R)-BMS-816336

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## Compound of Interest

Compound Name: (R)-BMS-816336

Cat. No.: B2689726

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## Core Summary

**(R)-BMS-816336** is a potent and selective inhibitor of 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1), an enzyme crucial in the tissue-specific regulation of glucocorticoids. By blocking the conversion of inactive cortisone to active cortisol within cells, **(R)-BMS-816336** presents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and other conditions associated with glucocorticoid excess. This document provides a comprehensive overview of the chemical properties, mechanism of action, and available preclinical data for **(R)-BMS-816336**.

## Chemical Identity

The precise chemical structure of **(R)-BMS-816336**, including its stereochemistry, is critical for its biological activity.

IUPAC Name: 2-((1R,2R,3S,5R,6R)-6-hydroxy-2-phenyladamantan-2-yl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one[1][2]

Identifier	Value
Molecular Formula	C <sub>21</sub> H <sub>27</sub> NO <sub>3</sub>
Molecular Weight	341.45 g/mol
CAS Number	1009583-83-8

## Mechanism of Action and Signaling Pathway

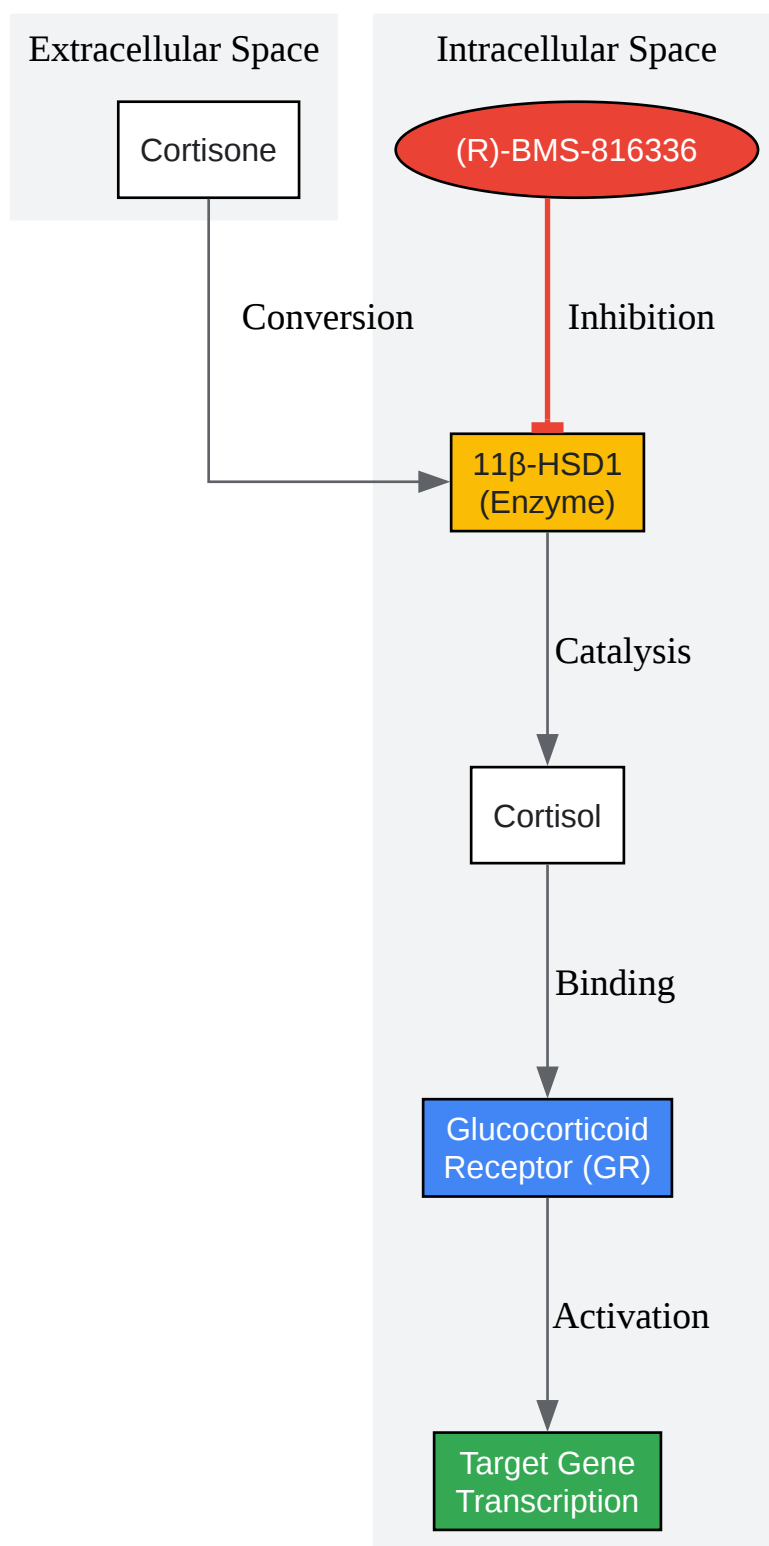
**(R)-BMS-816336** exerts its pharmacological effects through the selective inhibition of the 11 $\beta$ -HSD1 enzyme. This enzyme is a key component of the intracellular glucocorticoid signaling pathway.

### 11 $\beta$ -HSD1 Signaling Pathway:

11 $\beta$ -HSD1 is primarily a reductase in vivo, utilizing NADPH as a cofactor to convert inactive cortisone (in humans) or 11-dehydrocorticosterone (in rodents) to their active forms, cortisol and corticosterone, respectively. These active glucocorticoids then bind to the glucocorticoid receptor (GR), leading to the transcription of target genes that regulate a wide array of physiological processes, including glucose metabolism, lipid metabolism, and inflammation.

The activity of 11 $\beta$ -HSD1 is influenced by various signaling pathways, including those involving NF- $\kappa$ B and activator protein-1. Pro-inflammatory cytokines such as TNF $\alpha$  and IL-1 $\beta$  can up-regulate 11 $\beta$ -HSD1 expression in various cell types.

Below is a diagram illustrating the core mechanism of action of **(R)-BMS-816336**.



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Caption: Mechanism of action of **(R)-BMS-816336**.

## Preclinical Data

**(R)-BMS-816336** has demonstrated potent and selective inhibition of 11 $\beta$ -HSD1 in various preclinical models.

## In Vitro Potency

The inhibitory activity of **(R)-BMS-816336** against 11 $\beta$ -HSD1 has been quantified across different species.

Species	IC <sub>50</sub> (nM)
Human	14.5[3][4]
Mouse	50.3[3][4]
Cynomolgus Monkey	16[3][4]

## In Vivo Pharmacodynamics

The in vivo efficacy of **(R)-BMS-816336** has been evaluated in animal models.

Species	ED <sub>50</sub> (mg/kg)
Cynomolgus Monkey	0.13
DIO (Diet-Induced Obese) Mice	Not specified

## Pharmacokinetics

**(R)-BMS-816336** is orally bioavailable in preclinical species. Further details on its pharmacokinetic profile, such as half-life, clearance, and volume of distribution, are not yet publicly available.

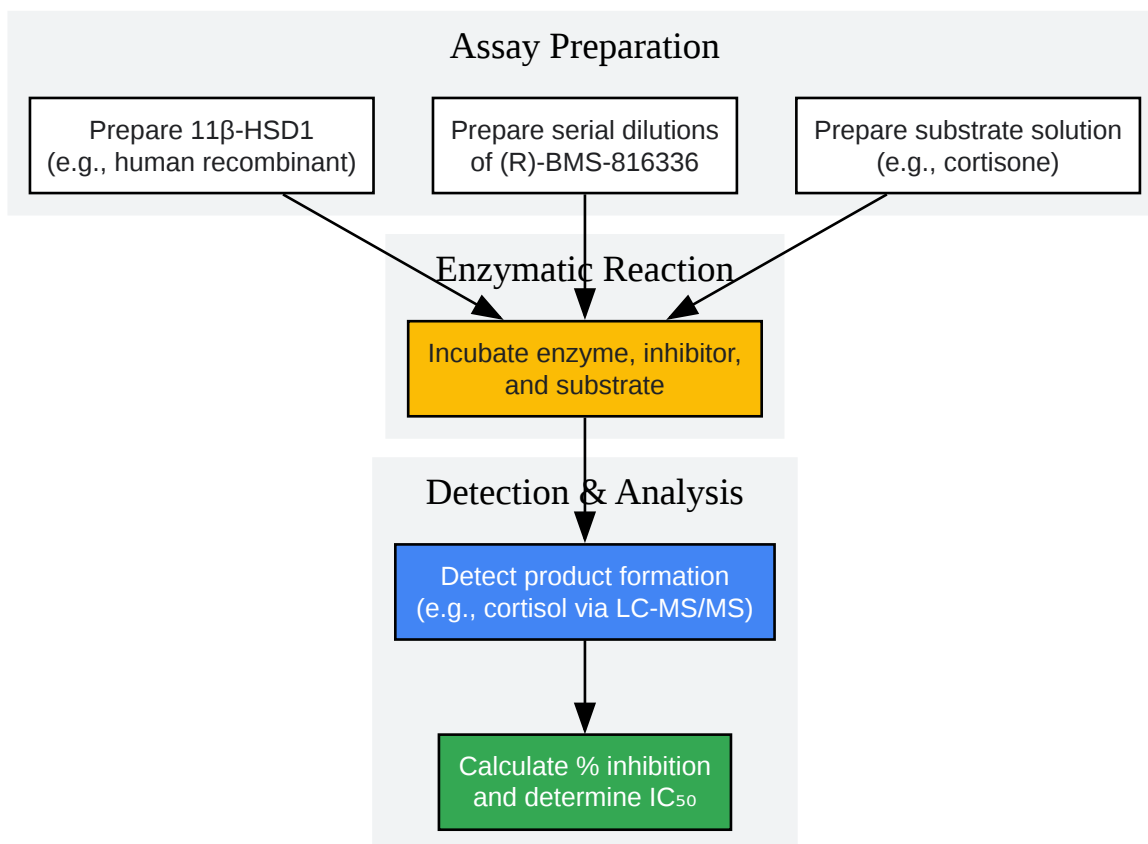
## Experimental Protocols

While specific, detailed experimental protocols for **(R)-BMS-816336** are proprietary, the following outlines general methodologies for key assays used in the evaluation of 11 $\beta$ -HSD1 inhibitors.

## 11 $\beta$ -HSD1 Inhibition Assay (General Protocol)

This in vitro assay is designed to determine the concentration of an inhibitor required to reduce the activity of the 11 $\beta$ -HSD1 enzyme by 50% (IC<sub>50</sub>).

Workflow Diagram:



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## References

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